molecular formula C23H22N2O6S B7710950 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B7710950
M. Wt: 454.5 g/mol
InChI Key: QTYUSJBRYHYRSK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety, a sulfamoyl group, and a phenoxyacetamide linkage, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-16-3-2-4-18(11-16)25-32(27,28)20-8-6-19(7-9-20)29-14-23(26)24-13-17-5-10-21-22(12-17)31-15-30-21/h2-12,25H,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUSJBRYHYRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Phenoxyacetamide Linkage: The final step involves the coupling of the sulfamoylated benzodioxole with 4-(3-methylphenyl)phenoxyacetic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving sulfamoyl group interactions.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 4-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]benzoic acid

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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